(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Peroxisomal β-oxidation VLC-PUFA metabolism Acyl-CoA oxidase

Procure (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, the irreplaceable C24:7(n-3) 2-trans-enoyl-CoA substrate at the convergence of peroxisomal β-oxidation and the Sprecher pathway. This compound is uniquely required for accurate kinetic analysis of ACOX1, L-PBE, and ELOVL1/4 enzymes—shorter-chain analogs (e.g., DHA-CoA, EPA-CoA) have incompatible chain-length specificities and yield invalid data. Essential for DHA biosynthesis reconstitution, peroxisomal disorder diagnostics, and VLC-PUFA drug discovery studies.

Molecular Formula C45H68N7O17P3S
Molecular Weight 1104.0 g/mol
Cat. No. B15549328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA
Molecular FormulaC45H68N7O17P3S
Molecular Weight1104.0 g/mol
Structural Identifiers
InChIInChI=1S/C45H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,20-21,24-25,32-34,38-40,44,55-56H,4,7,10,13,16,19,22-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-,25-24+/t34-,38-,39-,40+,44-/m1/s1
InChIKeyNVOWZIBKQIWTDG-ADUCOSNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA: Procurement-Grade Very Long-Chain Polyunsaturated Fatty Acyl-CoA for Specialized Lipid Research


(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, also known as TChpCoA or C24:7(n-3) 2-trans-enoyl-CoA, is a very long-chain 2-trans-enoyl-CoA thioester derived from the n-3 polyunsaturated fatty acid tetracosaheptaenoic acid (24:7) [1]. This compound exists as the (4−) anionic species at physiological pH 7.3 and is a key intermediate in the peroxisomal β-oxidation of very long-chain polyunsaturated fatty acids (VLC-PUFAs) [2]. As a member of the very long-chain 2-enoyl CoA class (defined as possessing a 2-trans double bond and an acyl chain of ≥22 carbons), it is a product of α-linolenic acid (18:3n-3) metabolism and is directly upstream in the biosynthesis of docosahexaenoic acid (DHA, 22:6n-3) [3]. Its molecular formula is C45H64N7O17P3S with an exact mass of 1099.33 g/mol (as the 4− ion) [2].

Why (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA Cannot Be Substituted with Other Long-Chain PUFA-CoAs in Targeted Research


Generic substitution of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA with other long-chain or very long-chain polyunsaturated fatty acyl-CoAs (e.g., DHA-CoA, EPA-CoA, ARA-CoA, or even 24:6-CoA) is scientifically invalid due to a convergence of enzymatic specificity, pathway topology, and chain-length-dependent kinetic discrimination. The compound is uniquely positioned at the interface of peroxisomal β-oxidation and the Sprecher pathway for DHA synthesis, serving as the direct substrate for enoyl-CoA hydratase (EC 4.2.1.17) and acyl-CoA oxidase (EC 1.3.3.6) with defined chain-length and double-bond positional requirements [1]. Crucially, the mammalian elongase family (ELOVL1-7) exhibits strict chain-length and double-bond specificities, with ELOVL2 and ELOVL5 acting specifically toward polyunsaturated acyl-CoAs of 20–22 carbons, while ELOVL1 and ELOVL4 are required for C24 and >C24 PUFA-CoAs, respectively [2]. Using a C20 or C22 analog in studies of peroxisomal oxidation or VLC-PUFA biosynthesis would therefore yield misleading kinetic data and obscure the metabolic fate of these specialized lipids. The following quantitative evidence demonstrates why this specific compound must be procured for rigorous experimental work.

Evidence-Based Differentiation of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA from Analogs: Quantitative Comparisons for Scientific Selection


Peroxisomal Acyl-CoA Oxidase (ACOX1) Exhibits Chain-Length Specificity Distinct from Shorter PUFA-CoAs

Peroxisomal acyl-CoA oxidase 1 (ACOX1, EC 1.3.3.6) catalyzes the first step in peroxisomal β-oxidation, acting on CoA esters of very long-chain fatty acids. While its official Enzyme Commission summary notes activity on chain lengths from 8 to 18 [1], the enzyme is known to process VLC-PUFA-CoAs such as 24:6-CoA and 24:7-CoA in the context of DHA synthesis. The specific reaction R07934 in KEGG defines the conversion of (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA (24:6-CoA) to (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoyl-CoA (24:7-CoA) via ACOX1 [2]. In contrast, shorter-chain PUFA-CoAs like arachidonoyl-CoA (20:4-CoA) and eicosapentaenoyl-CoA (20:5-CoA) are primarily channeled into mitochondrial β-oxidation or eicosanoid synthesis, not this specific peroxisomal pathway. The chain-length discrimination is further supported by the fact that the final steps of DHA synthesis require a peroxisomal β-oxidation step that shortens a 24-carbon chain to 22 carbons, a process that cannot be recapitulated with C20 or C22 substrates [3].

Peroxisomal β-oxidation VLC-PUFA metabolism Acyl-CoA oxidase

ELOVL Elongase Family Specificity: C24 PUFA-CoA Substrates Require Distinct Elongase Isoforms

Mammalian fatty acid elongases (ELOVL1-7) exhibit strict substrate specificities based on acyl chain length and degree of unsaturation. In a comprehensive in vitro study of all ELOVLs, ELOVL1 was identified as the most potent elongase for C22:0-, C24:0-, and C26:0-CoAs, while ELOVL2 and ELOVL5 acted specifically toward polyunsaturated acyl-CoAs and were the most potent elongases for C20:4(n-6)-CoA and C18:3(n-6)-CoAs, respectively [1]. Importantly, C24 PUFA-CoAs such as 24:5n-3, 24:6n-3, and by extension 24:7n-3, are not substrates for ELOVL2 or ELOVL5 but rather require ELOVL1 or ELOVL4 for elongation. Functional characterization in black seabream demonstrated that Elovl4 proteins can utilize C18-22 PUFA substrates and specifically elongate 20:5n-3 and 22:5n-3 to 24:5n-3, which is a precursor to 24:6-CoA and 24:7-CoA [2]. This isoform specificity means that substitution of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA with a C20 or C22 PUFA-CoA in enzyme assays will fail to recapitulate the correct elongase-dependent metabolic flux.

Fatty acid elongase ELOVL1/4 VLC-PUFA biosynthesis

Distinct Enoyl-CoA Hydratase Specificity for Very Long-Chain 2-trans-Enoyl-CoA Intermediates

The peroxisomal bifunctional enzyme (L-PBE or D-PBE) catalyzes the hydration of 2-trans-enoyl-CoAs to 3-hydroxyacyl-CoAs as the second step in β-oxidation. The reaction R07935 in KEGG specifically defines the interconversion of (3R,6Z,9Z,12Z,15Z,18Z,21Z)-3-hydroxytetracosahexaenoyl-CoA and (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA [1]. This enzyme is known to act on enoyl-CoAs with chain lengths greater than C18, with a preference for very long-chain substrates. In contrast, shorter-chain 2-trans-enoyl-CoAs (e.g., trans-2-hexadecenoyl-CoA, C16) are preferentially hydrated by the mitochondrial short-chain enoyl-CoA hydratase (EC 4.2.1.17). The quantitative differentiation lies in the differential expression and subcellular localization of these enzymes: peroxisomal L-PBE is induced by VLC-PUFAs and fibrates, while mitochondrial ECHS1 is constitutive [2]. Therefore, using a shorter-chain analog (e.g., 2-trans-hexadecenoyl-CoA) would misrepresent the true metabolic flux through peroxisomal β-oxidation.

Enoyl-CoA hydratase Peroxisomal bifunctional enzyme 2-trans-enoyl-CoA

Specialized Application Scenarios for (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA in Advanced Lipidomics and Metabolic Research


Reconstitution of the Sprecher Pathway for DHA Biosynthesis in Vitro

The Sprecher pathway is the primary route for DHA (22:6n-3) synthesis from dietary α-linolenic acid in mammals. It requires the sequential elongation and desaturation of C18 and C20 PUFA-CoAs to C24 PUFA-CoAs, followed by a final peroxisomal β-oxidation step that shortens the chain to C22. (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA is the direct 2-trans-enoyl-CoA intermediate in this final peroxisomal cycle [1]. In vitro reconstitution of this pathway using purified enzymes (e.g., ACOX1, L-PBE, and thiolase) requires the exact C24 2-trans-enoyl-CoA substrate to accurately measure kinetic parameters and identify potential metabolic blocks. Substitution with shorter-chain analogs (e.g., 2-trans-docosahexaenoyl-CoA) will not undergo the same peroxisomal processing and will yield incorrect product profiles [2].

ELOVL1 and ELOVL4 Enzyme Activity Assays and Inhibitor Screening

ELOVL1 and ELOVL4 are the only mammalian elongases capable of generating C24 and longer PUFA-CoAs. In vitro assays using recombinant ELOVL1/4 require the correct C24 PUFA-CoA substrates to measure elongation rates to C26 products. Studies have shown that ELOVL1 exhibits highest activity toward C22:0-CoA and C24:0-CoA, while ELOVL4 specifically elongates C20-24 PUFA-CoAs [1]. Using (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA or its reduced form as a substrate enables precise determination of ELOVL1/4 kinetic constants (Km, Vmax) and screening of pharmacological inhibitors targeting VLC-PUFA synthesis. This is critical for drug discovery efforts aimed at modulating sphingolipid and VLC-PUFA levels in diseases such as adrenoleukodystrophy and retinal degeneration [2].

Peroxisomal β-Oxidation Flux Analysis in Disease Models

Peroxisomal β-oxidation of VLC-PUFAs is impaired in several human disorders, including X-linked adrenoleukodystrophy and D-bifunctional protein deficiency. Measurement of peroxisomal β-oxidation activity in patient fibroblasts or animal models is typically performed using radiolabeled or stable isotope-labeled VLC-PUFA-CoAs. (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, as a key intermediate in DHA synthesis, serves as an ideal substrate for monitoring the hydratase and dehydrogenase steps of peroxisomal β-oxidation [1]. Its use provides a direct readout of peroxisomal bifunctional enzyme activity and can differentiate between defects in the hydratase versus dehydrogenase domains. Shorter-chain substrates (e.g., C16:0-CoA) are primarily oxidized in mitochondria and are not suitable for peroxisomal assessment [2].

Technical Documentation Hub

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